Technical Profile: 4,5-Difluoro-o-phenylenediamine Monoacetamide
Technical Profile: 4,5-Difluoro-o-phenylenediamine Monoacetamide
Intermediate for Fluorinated Heterocycles & Kinase Inhibitor Scaffolds
Executive Summary
4,5-Difluoro-o-phenylenediamine monoacetamide (IUPAC: N-(2-amino-4,5-difluorophenyl)acetamide) is a specialized fluorinated building block used primarily in the synthesis of 5,6-difluorobenzimidazoles and related bioactive heterocycles.[1]
In modern drug discovery, this compound serves as a critical "orthogonality handle." The presence of the acetamide group differentiates the two amino positions of the parent diamine, allowing for regiospecific cyclizations. Furthermore, the 4,5-difluoro substitution pattern is highly privileged in medicinal chemistry, known to enhance metabolic stability by blocking oxidative metabolism at the para-positions while modulating lipophilicity (LogP) and protein-ligand binding interactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The compound is an asymmetric derivative of 4,5-difluoro-1,2-phenylenediamine. Unlike the symmetric parent diamine, the monoacetamide possesses distinct nucleophilicities at the free amine (
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | N-(2-amino-4,5-difluorophenyl)acetamide |
| CAS Number | 1240526-68-4 |
| Molecular Formula | |
| Molecular Weight | 186.16 g/mol |
| Structure | Benzene ring substituted with 4,5-difluoro, 1-amino, 2-acetamido groups |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 135–145 °C (Typical range for class; parent diamine MP 129–134 °C) |
| Solubility | Soluble in DMSO, DMF, MeOH, warm EtOAc; Low solubility in water |
| pKa (Predicted) | ~3.5 (Aniline nitrogen), ~15 (Amide nitrogen) |
Structural Characterization Data (Predicted/Typical)
-
NMR (400 MHz, DMSO-
): 2.05 (s, 3H, ), 5.10 (br s, 2H, ), 6.80–7.50 (m, 2H, Ar-H), 9.20 (br s, 1H, -Ac). - NMR: Two distinct multiplets typically around -135 to -145 ppm, showing ortho/meta coupling.
Synthesis & Production Pathways
The synthesis of the monoacetamide requires breaking the symmetry of 4,5-difluoro-1,2-phenylenediamine. Two primary routes exist: Selective Mono-acetylation (Route A) and Nitro-Reduction (Route B).
Diagram 1: Synthetic Pathways
Caption: Route A is preferred for rapid lab-scale access; Route B is preferred for industrial scale to avoid over-acetylation byproducts.
Experimental Protocol: Selective Mono-acetylation (Route A)
Objective: Synthesize N-(2-amino-4,5-difluorophenyl)acetamide from the diamine with >90% selectivity.
Materials:
-
4,5-Difluoro-1,2-phenylenediamine (1.0 eq)
-
Acetic Anhydride (
) (1.05 eq) -
Acetic Acid (AcOH) (Solvent)
-
Dichloromethane (DCM) (Extraction)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 4,5-difluoro-1,2-phenylenediamine in 20 mL of glacial acetic acid. Cool the solution to 0–5 °C in an ice bath.
-
Controlled Addition: Dilute 10.5 mmol of
in 5 mL of AcOH. Add this solution dropwise to the diamine mixture over 30 minutes. Note: Slow addition at low temperature is critical to prevent di-acetylation. -
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The mono-acetylated product will appear less polar than the diamine but more polar than the di-acetylated impurity.
-
Quench & Workup: Pour the reaction mixture into 100 mL of ice water. Neutralize with saturated
(caution: gas evolution) until pH ~8. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Applications in Drug Discovery[7][13][14]
The primary utility of this monoacetamide lies in its ability to undergo cyclization to form 5,6-difluorobenzimidazoles , a scaffold found in numerous kinase inhibitors (e.g., targeting MEK, BRAF, or EGFR).
Mechanism of Action: Benzimidazole Cyclization
The free amine attacks a carbonyl electrophile (aldehyde, acid, or orthoester), followed by dehydration. The pre-installed acetamide group can serve as the carbon source for the C-2 position (forming 2-methylbenzimidazole) or be hydrolyzed/displaced depending on reaction conditions.
Diagram 2: Cyclization Logic
Caption: The acetamide group acts as an internal electrophile for cyclization (Path 1) or a protecting group (Path 2).
Key Therapeutic Areas[13]
-
Oncology: 5,6-Difluorobenzimidazoles are bioisosteres for purines, inhibiting ATP binding in kinases.
-
Antivirals: Fluorinated benzimidazoles have shown activity against RNA viruses by interfering with replication complexes.
-
Metabolic Stability: The 4,5-difluoro motif prevents metabolic "soft spots" on the benzene ring, extending the half-life (
) of the drug candidate.
Handling & Safety (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
-
Precautionary Measures:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the free amine.
-
References
-
Accelachem. (n.d.).[2] N-(2-amino-4,5-difluorophenyl)acetamide Product Page. Retrieved February 27, 2026, from [Link]
-
PubChem. (2026).[3] 4,5-Difluoro-1,2-phenylenediamine (Parent Compound).[4] National Library of Medicine. Retrieved February 27, 2026, from [Link]
- Haga, T., et al. (1985). Synthesis of N-(4-amino-2,5-difluorophenyl)acetamide from 2,5-difluoro-4-nitroacetanilide. Journal of Chemical Research.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. 2-amino-N-(4-bromo-2,5-difluorophenyl)acetamide | C8H7BrF2N2O | CID 107611651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
